2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)16-4-10-19(11-5-16)25-14-20(24)22-17-6-8-18(9-7-17)23-13-3-12-21-23/h3-5,10-13,15,17-18H,6-9,14H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDCXDTNUDWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-[4-(Propan-2-yl)phenoxy]acetic Acid
4-Isopropylphenol undergoes nucleophilic substitution with chloroacetic acid in alkaline conditions. For instance, a mixture of 4-isopropylphenol (0.1 mol), chloroacetic acid (0.12 mol), and sodium hydroxide (0.15 mol) in aqueous ethanol (50 mL) is refluxed for 6–8 hours. Post-reaction acidification with HCl yields the carboxylic acid, which is recrystallized from ethanol (yield: 78–85%).
Synthesis of 4-(1H-Pyrazol-1-yl)cyclohexylamine
This fragment is synthesized via a two-step process:
- Cyclohexene oxide is reacted with pyrazole in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form 4-(1H-pyrazol-1-yl)cyclohexanol.
- The alcohol is converted to the amine using the Curtius rearrangement or Staudinger reaction . For example, treatment with sodium azide and subsequent reduction with LiAlH₄ yields the amine (yield: 65–70%).
Stepwise Synthesis of the Target Compound
The final step involves coupling the two fragments via amide bond formation.
Activation of 2-[4-(Propan-2-yl)phenoxy]acetic Acid
The carboxylic acid is activated using N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. A molar ratio of 1:1.2 (acid:activator) is maintained, with catalytic 4-dimethylaminopyridine (DMAP). The mixture is stirred at 0–5°C for 1 hour to form the active ester.
Amidation with 4-(1H-Pyrazol-1-yl)cyclohexylamine
The activated ester is reacted with 4-(1H-pyrazol-1-yl)cyclohexylamine (1.1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction is stirred at room temperature for 12–16 hours, followed by aqueous workup (10% HCl) and extraction with ethyl acetate. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) and recrystallized from ethanol (yield: 60–68%).
Characterization and Analytical Data
The compound is characterized using spectroscopic and chromatographic techniques:
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.45–1.89 (m, 4H, cyclohexyl CH₂), 2.10–2.35 (m, 4H, cyclohexyl CH₂), 3.95 (s, 2H, OCH₂CO), 4.15–4.30 (m, 1H, cyclohexyl CH), 6.45 (d, J = 2.4 Hz, 1H, pyrazole CH), 7.12 (d, J = 8.8 Hz, 2H, aromatic CH), 7.35 (d, J = 8.8 Hz, 2H, aromatic CH), 7.75 (d, J = 2.4 Hz, 1H, pyrazole CH), 8.20 (s, 1H, NH).
- FTIR (KBr): 3280 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C ether).
- MS (ESI) : m/z = 356.2 [M+H]⁺.
Optimization Strategies for Industrial-Scale Production
Solvent and Catalyst Selection
Replacing THF with dimethylacetamide (DMA) increases reaction homogeneity, improving yields to 72–75%. Catalytic use of N-hydroxybenzotriazole (HOBt) reduces side reactions during amidation.
Temperature and Time Modifications
Elevating the amidation temperature to 40°C reduces reaction time to 8 hours without compromising purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical and Pharmacokinetic Insights
The isopropyl-phenoxy group may confer greater metabolic stability than methoxy/ethoxy substituents seen in analogues (e.g., compounds) .
Hydrogen-Bonding Capacity: The pyrazole ring in the target compound provides hydrogen-bonding sites, similar to the indazole in Belonosudil, but with reduced steric hindrance compared to purine-based analogues .
Synthetic Accessibility :
- Synthesis likely follows standard acetamide coupling protocols (e.g., : 73–97% yields via sulfonylation and amidation) .
- Purification methods (e.g., column chromatography, NMR validation) align with those for structurally related compounds .
Research Findings and Limitations
- Therapeutic Potential: The pyrazole-cyclohexyl motif in the target compound is absent in clinically approved drugs, suggesting unexplored mechanisms (e.g., kinase or ion channel modulation). However, the lack of explicit pharmacological data limits direct comparisons .
- Structural Optimization : Compared to Suvecaltamide (a calcium channel stabilizer), the absence of a trifluoroethoxy group may reduce metabolic stability but improve synthetic feasibility .
- Gaps in Evidence: No direct data on solubility, toxicity, or in vivo efficacy are available for the target compound, highlighting the need for further studies.
Biological Activity
2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, with the CAS number 2097911-74-3, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The structure features a phenoxy group and a cyclohexyl moiety linked to a pyrazole derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2097911-74-3 |
| Molecular Formula | C20H27N3O2 |
| Molecular Weight | 341.4 g/mol |
| Structure | Structure |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, making it a significant target in cancer therapy.
The compound is believed to exert its effects through the following mechanisms:
- VEGFR-2 Inhibition : It inhibits the proliferation of tumor cells by blocking VEGFR-2 signaling pathways, which are essential for tumor growth and metastasis.
- Induction of Apoptosis : Similar compounds have been shown to increase reactive oxygen species (ROS) production, leading to apoptosis in cancer cells.
- Anti-Angiogenic Properties : By inhibiting tube formation in endothelial cells, the compound may prevent new blood vessel formation necessary for tumor sustenance.
Study on VEGFR-2 Inhibition
A study highlighted the efficacy of related pyrazole derivatives as potent VEGFR-2 inhibitors. For instance, compound W13 demonstrated an IC50 value of 1.6 nM against VEGFR-2 and inhibited HGC-27 gastric cancer cell proliferation with an IC50 of 0.36 μM. Importantly, it exhibited lower toxicity towards normal gastric epithelial cells (GES-1), indicating a favorable therapeutic index .
Anti-Cancer Activity
In another study focusing on anti-cancer properties, compounds structurally related to this compound were shown to:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide?
- The synthesis of structurally related acetamide derivatives often involves multi-step protocols. Key steps include:
- Substitution reactions : Alkaline conditions for phenoxy group formation (e.g., coupling 4-(propan-2-yl)phenol with a halogenated intermediate) .
- Condensation reactions : Use of condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between carboxylic acid derivatives and cyclohexylamine intermediates .
- Heterocyclic modifications : Introduction of the pyrazole ring via cyclization or substitution reactions under controlled pH and temperature .
- Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvents (e.g., DMF, ethanol) to enhance yield .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic characterization :
- NMR : ¹H/¹³C NMR to verify proton environments (e.g., phenoxy, pyrazole, cyclohexyl groups) and confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazole ring vibrations) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for residual solvent analysis .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Storage : Protect from light and moisture; store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis of the amide bond .
- Stability tests : Accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and UV exposure to identify decomposition pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Core modifications :
- Phenoxy group : Introduce electron-withdrawing/donating substituents (e.g., Cl, OCH₃) to assess impact on target binding .
- Pyrazole ring : Replace with other heterocycles (e.g., imidazole, triazole) to evaluate selectivity in enzyme inhibition .
- Assays :
- In vitro : Enzyme inhibition (e.g., kinase assays) or cell viability (MTT assay) to screen for anticancer/anti-inflammatory activity .
- In silico : Molecular docking (AutoDock, Schrödinger) to predict interactions with targets like COX-2 or EGFR .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Data validation :
- Replicate experiments using standardized protocols (e.g., identical cell lines, assay conditions) .
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., triazole-acetamide derivatives) to identify trends in activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (hydrochloride, mesylate) .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce steric hindrance (e.g., methyl groups) to block CYP450-mediated degradation .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures for analogous acetamides in .
- Analytical workflows : Detailed NMR/MS parameters in .
- Biological assays : Standardized protocols for kinase inhibition in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
